![molecular formula C16H14N8O B10948580 N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10948580.png)
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolo-pyrimidine family, known for its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which acts as a reusable catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may leverage scalable microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of reusable catalysts like Schiff base zinc (II) complex on magnetite nanoparticles can also be advantageous for large-scale production, ensuring high yields and easy recovery of the catalyst .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized triazolo-pyrimidine compounds .
Scientific Research Applications
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of N2-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and induce apoptosis in cancer cells . These actions are mediated through its binding to key proteins and enzymes involved in these pathways, such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Quinazolin-4(3H)-one derivatives: Studied for their antibacterial and antifungal activities.
Uniqueness
N~2~-[1-(4-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its broad spectrum of biological activities, particularly its neuroprotective and anti-inflammatory properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H14N8O |
---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H14N8O/c1-11-3-5-12(6-4-11)9-23-10-18-15(22-23)20-14(25)13-19-16-17-7-2-8-24(16)21-13/h2-8,10H,9H2,1H3,(H,20,22,25) |
InChI Key |
QICXKIZYVDFJRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=NN4C=CC=NC4=N3 |
Origin of Product |
United States |
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